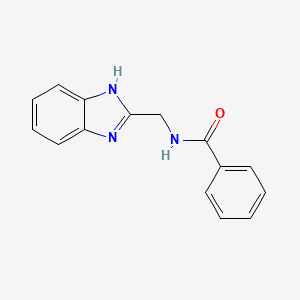

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)18-14/h1-9H,10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPWNQUPBLICPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350769 | |

| Record name | N-[(1H-Benzimidazol-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5805-60-7 | |

| Record name | N-[(1H-Benzimidazol-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 1h Benzoimidazol 2 Ylmethyl Benzamide

Established Synthetic Pathways for the N-(1H-Benzoimidazol-2-ylmethyl)-benzamide Core

The formation of the fundamental this compound structure relies on the initial construction of the 2-aminomethyl-1H-benzimidazole intermediate, followed by acylation.

Conventional Condensation and Coupling Reactions

The classical and most widely employed method for constructing the benzimidazole (B57391) ring is the Phillips condensation reaction. adichemistry.comresearchgate.net This method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. adichemistry.com For the synthesis of the precursor to this compound, o-phenylenediamine is typically reacted with glycine (B1666218) or a glycine derivative.

Once the 2-(aminomethyl)-1H-benzimidazole intermediate is obtained, the final step is the formation of the amide bond. This is achieved through a standard N-acylation reaction with benzoyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran. tardigrade.intardigrade.indoubtnut.com This reaction, known as benzoylation, is a common and efficient method for forming benzamides. tardigrade.intardigrade.in

A general reaction scheme is presented below:

Step 1: Benzimidazole Ring Formation (Phillips Condensation)

o-phenylenediamine + Glycine → 2-(Aminomethyl)-1H-benzimidazole

Step 2: N-Acylation

2-(Aminomethyl)-1H-benzimidazole + Benzoyl chloride → this compound

| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine, Glycine | 4N HCl, Reflux | 2-(Aminomethyl)-1H-benzimidazole | Varies | adichemistry.com |

| (1H-Benzoimidazol-2-yl)methanamine, Benzoyl chloride | Triethylamine, THF, Reflux | This compound | Not Specified | tardigrade.intardigrade.in |

Mannich Reaction-Based Synthesis of N-(1H-Benzoimidazol-1-ylmethyl)-benzamide Derivatives

The Mannich reaction provides a versatile method for the synthesis of N-substituted benzimidazole derivatives, particularly the N-(1H-Benzoimidazol-1-ylmethyl)-benzamide isomer. This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (in this case, benzamide), an aldehyde (typically formaldehyde), and a secondary amine (benzimidazole). chitkara.edu.innih.govchitkara.edu.in

The reaction proceeds by reacting benzimidazole with formaldehyde (B43269) and benzamide (B126) in an acidic medium, leading to the formation of the N-1 substituted product. chitkara.edu.in This methodology is valuable for producing a library of derivatives by varying the amine and active hydrogen-containing components. chitkara.edu.innih.gov

| Active Hydrogen Compound | Amine | Aldehyde | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzamide | 2-Substituted Benzimidazole | Formaldehyde | Ethanol, conc. HCl, Reflux (10-12 hrs) | N-((2-substituted-1H-benzoimidazol-1-yl)methyl)benzamide | 80-82 | chitkara.edu.in |

Microwave-Assisted Synthetic Protocols for Benzimidazole Derivatives

To address some of the limitations of conventional heating methods, such as long reaction times and harsh conditions, microwave-assisted organic synthesis has emerged as a powerful tool for the synthesis of benzimidazole derivatives. researchgate.netdergipark.org.trjocpr.comresearchgate.netsciforum.netrsc.orgmdpi.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating. jocpr.comsciforum.net

This technique has been successfully applied to the condensation of o-phenylenediamines with carboxylic acids or aldehydes to form the benzimidazole core. researchgate.netresearchgate.netsciforum.net The use of catalysts such as polyphosphoric acid (PPA) or solid supports like alumina-methanesulfonic acid (AMA) under solvent-free conditions further enhances the efficiency of these reactions. researchgate.netresearchgate.net While specific protocols for the direct microwave-assisted synthesis of this compound are not extensively detailed, the principles can be applied to both the formation of the benzimidazole ring and the subsequent N-acylation step.

| Reactants | Catalyst/Support | Conditions | Reaction Time | Yield (%) | Reference |

| o-Phenylenediamine, Carboxylic Acids | Alumina-Methanesulfonic Acid (AMA) | Microwave, Solvent-free | 2-18 min | Good to Excellent | researchgate.net |

| o-Phenylenediamine, Aromatic Carboxylic Acids | Ethyl Acetate | Microwave | Minutes | High | sciforum.net |

Strategies for this compound Analogues and Derivatives Synthesis

Further chemical diversity can be introduced by modifying the core this compound structure at two primary locations: the benzimidazole nitrogen (N-1) and the phenyl ring of the benzimidazole moiety.

Modifications at the Benzimidazole Nitrogen (N-1 Substitution)

The N-1 position of the benzimidazole ring is a common site for derivatization, allowing for the introduction of a wide variety of substituents. researchgate.netnih.govresearchgate.net A general and effective method for N-alkylation involves the reaction of the this compound with an alkyl or benzyl (B1604629) halide in the presence of a base such as potassium carbonate. researchgate.net

This reaction proceeds via the deprotonation of the N-H group of the benzimidazole ring, followed by nucleophilic attack on the electrophilic carbon of the halide. This approach has been used to synthesize a range of N-alkylated benzimidazole derivatives. nih.govresearchgate.net

| Benzimidazole Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

| 2-(Benzylthiomethyl)-1H-benzimidazole | Benzyl chloride/bromide | K2CO3 | Not Specified | N-Alkyl-2-(benzylthiomethyl)-1H-benzimidazole | researchgate.net |

| Chiral 2-(Methylsulfinyl)-1H-benzimidazole | Organohalides | Electrochemical | Acetonitrile | N-Alkylated 2-(methylsulfinyl)benzimidazole | figshare.com |

Substitutions on the Benzimidazole Phenyl Ring

Modification of the phenyl ring of the benzimidazole core provides another avenue for creating analogues of this compound. This is typically achieved by starting with a appropriately substituted o-phenylenediamine derivative. researchgate.netrsc.orgnih.gov

For example, the synthesis of 5-substituted benzimidazole derivatives can be accomplished by the condensation of a 4-substituted-1,2-diaminobenzene with a suitable carboxylic acid. researchgate.net This approach allows for the introduction of a variety of functional groups, such as methyl, iodo, trifluoromethyl, and methoxy (B1213986) groups, onto the benzimidazole ring system. The subsequent steps to synthesize the final this compound derivative would follow the previously described condensation and acylation procedures.

| Substituted o-Phenylenediamine | Carboxylic Acid Derivative | Reagents and Conditions | Product | Reference |

| 4-Iodo-1,2-diaminobenzene | Ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]butanoate | 4 M HCl, Reflux | 2-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole | researchgate.net |

| 4-Methyl-1,2-diaminobenzene | Ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]butanoate | 4 M HCl, Reflux | 2-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole | researchgate.net |

Derivatization of the Benzamide Phenyl Moiety

The benzamide phenyl moiety of this compound serves as a versatile scaffold for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical and biological properties. Researchers have explored the derivatization of this phenyl ring to synthesize a range of analogs with diverse functionalities.

A common strategy for derivatization involves the use of substituted benzoic acids or benzoyl chlorides in the initial synthesis of the parent compound. By starting with a substituted benzoyl chloride, a variety of functional groups can be incorporated onto the phenyl ring of the benzamide. For instance, methoxy and fluoro-substituted derivatives, such as N-(1H-benzimidazol-2-yl)-2-methoxybenzamide and N-(1H-benzimidazol-2-yl)-2-fluorobenzamide, have been synthesized through the benzoylation of 2-aminobenzimidazole (B67599) with the corresponding substituted benzoyl chlorides. researchgate.net Similarly, halo, nitro, and hydroxy-substituted benzoic acids have been utilized to create a library of N-(1H-benzimidazol-2-yl)benzamide derivatives. researchgate.net

The introduction of these substituents can significantly influence the electronic and steric properties of the molecule. For example, electron-donating groups like methoxy and dimethylamino can increase the electron density of the phenyl ring, while electron-withdrawing groups like nitro and halogens have the opposite effect. These modifications can impact the compound's reactivity, solubility, and interactions with biological targets.

Table 1: Examples of Derivatization of the Benzamide Phenyl Moiety

| Derivative Name | Substituent on Phenyl Ring | Starting Material |

| N-(1H-benzimidazol-2-yl)-2-methoxybenzamide | 2-methoxy | 2-methoxybenzoyl chloride |

| N-(1H-benzimidazol-2-yl)-2-fluorobenzamide | 2-fluoro | 2-fluorobenzoyl chloride |

| N-(1H-benzimidazol-2-yl)-4-nitrobenzamide | 4-nitro | 4-nitrobenzoic acid |

| N-(1H-benzimidazol-2-yl)-4-hydroxybenzamide | 4-hydroxy | 4-hydroxybenzoic acid |

| N-(1H-benzimidazol-2-yl)-4-chlorobenzamide | 4-chloro | 4-chlorobenzoic acid |

Variations in the Methylene (B1212753) Linker Region

One approach to modifying the methylene linker involves replacing it with a different functional group or extending the carbon chain. For instance, the synthesis of N-(1H-Benzimidazol-2-yl)-N′-benzyl propionamidine has been reported, which effectively introduces a methyl group and a benzyl group into the linker region, creating a more complex and rigid structure. researchgate.net

Another strategy involves the condensation of 2-(chloromethyl)-1H-benzimidazole derivatives with various substituted aromatic amines. researchgate.net This reaction directly modifies the linker by forming a new C-N bond and incorporating an additional aromatic ring, leading to compounds such as N-[(1H-benzimidazole-2-yl) methyl] aniline (B41778) derivatives. researchgate.net Such modifications can significantly alter the distance and orientation between the benzimidazole and benzamide pharmacophores, potentially leading to different biological activities.

Spectroscopic and Analytical Characterization Techniques in Synthetic Organic Chemistry Research

The structural elucidation and confirmation of newly synthesized this compound and its derivatives rely on a suite of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including this compound and its analogs. Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of benzimidazole derivatives, the proton of the N-H group in the benzimidazole ring typically appears as a singlet at a downfield chemical shift, often in the range of δ 12.5-13.3 ppm. semanticscholar.orgmdpi.com The aromatic protons of the benzimidazole and benzamide rings resonate in the region of δ 6.5-8.5 ppm, with their specific chemical shifts and coupling patterns providing information about the substitution pattern on the rings. semanticscholar.orgmdpi.com For instance, the presence of two singlet signals around 9.02 and 13.20 ppm in a related benzimidazole derivative were assigned to the OH and NH protons, respectively. semanticscholar.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group typically appears at a downfield chemical shift, often around δ 165 ppm. mdpi.com The carbon atoms of the benzimidazole ring, particularly the C=N carbon, also have characteristic chemical shifts, for example, a signal at 163.2 ppm has been attributed to the C=N-benzimidazole carbon. semanticscholar.org The chemical shifts of the aromatic carbons provide further confirmation of the structure and substitution patterns.

Table 2: Typical NMR Data for Benzimidazole Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Benzimidazole N-H | 12.5 - 13.3 |

| ¹H | Aromatic C-H | 6.5 - 8.5 |

| ¹³C | Amide C=O | ~165 |

| ¹³C | Benzimidazole C=N | ~163 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as the N-H bond of the benzimidazole ring, the C=O bond of the amide, and the C-H bonds of the aromatic rings.

The N-H stretching vibration of the benzimidazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. semanticscholar.orgorientjchem.org The C=O stretching vibration of the amide group is a strong, sharp peak usually found in the range of 1630-1680 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, while C-H stretching vibrations for aromatic rings are typically seen above 3000 cm⁻¹. researchgate.net For instance, in a related compound, strong absorption bands at 3411, 3303, and 3158 cm⁻¹ were attributed to the NH2/NH groups. semanticscholar.orgmdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound and its derivatives, mass spectrometry is used to confirm the molecular weight of the synthesized compounds. semanticscholar.org The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For example, gas chromatography-mass spectrometry (GC-MS) was used to validate the molecular ion peaks at 237, 268, and 255 for N-(1H-benzimidazol-2-yl)benzamide, N-(1H-benzimidazol-2-yl)-2-methoxybenzamide, and N-(1H-benzimidazol-2-yl)-2-fluorobenzamide, respectively. researchgate.net The fragmentation pattern can also be analyzed to deduce the structure of the molecule, as different parts of the molecule will break off in predictable ways. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For this compound and its derivatives that can be crystallized, single-crystal X-ray diffraction can provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsion angles. nih.gov

This technique has been used to study the solid-state structures of related benzimidazole derivatives. researchgate.net For instance, X-ray diffraction studies have shown that N-(1H-benzimidazol-2-yl)benzamide and its 2-fluoro derivative crystallize in the monoclinic system. researchgate.net Such studies also reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the crystal packing and solid-state properties of the compound. researchgate.net

Biological Activity Profiling and Mechanistic Investigations of N 1h Benzoimidazol 2 Ylmethyl Benzamide and Its Analogues

Anti-infective Research Avenues

The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound, is a prominent structural motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Within this class, N-(1H-Benzoimidazol-2-ylmethyl)-benzamide and its analogues have been the subject of extensive research to explore their potential as anti-infective agents. These investigations have spanned antibacterial, antifungal, antiviral, and antiprotozoal activities, revealing promising avenues for the development of new therapeutic agents.

Antimicrobial Efficacy: Bacterial and Fungal Pathogens

Derivatives of this compound have demonstrated notable efficacy against a range of bacterial and fungal pathogens, addressing the critical need for new antimicrobial agents in the face of rising drug resistance.

Inhibition against Gram-Positive and Gram-Negative Bacterial Strains

Research has shown that certain analogues of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivatives were synthesized and evaluated for their antibacterial properties. Notably, compounds within this series displayed considerable activity against Bacillus subtilis and Bacillus pumilus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative), with some derivatives showing efficacy comparable to the standard drug Ciprofloxacin ijrti.org.

Similarly, newly synthesized bis-benzimidazole derivatives, such as N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine, have been found to be active against bacterial strains including E. coli, S. aureus, K. pneumoniae, and P. aeruginosa researchgate.net. The introduction of different substituents on the benzimidazole ring has been shown to modulate the antibacterial potency. For example, studies on tetrahydropyrimidinyl-substituted benzimidazoles revealed that aromatic moieties enhance antibacterial activity, with one benzoyl-substituted derivative demonstrating potent activity against E. coli and Moraxella catarrhalis nih.gov.

The following table summarizes the antibacterial activity of selected this compound analogues against various bacterial strains.

| Compound/Analogue | Bacterial Strain | Activity/Measurement | Reference |

| N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivatives | Bacillus subtilis, Bacillus pumilus, Escherichia coli, Pseudomonas aeruginosa | Significant activity compared to Ciprofloxacin | ijrti.org |

| N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine | E. coli, S. aureus, K. pnuemoniae, P. aeruginosa | Good activity against tested strains | researchgate.net |

| Benzoyl-substituted benzimidazole derivative | E. coli, M. catarrhalis, S. pyogenes | MIC = 1 µg/mL (E. coli), MIC = 2 µg/mL (M. catarrhalis, S. pyogenes) | nih.gov |

Antifungal Spectrum of Activity

In addition to their antibacterial properties, this compound analogues have been investigated for their antifungal potential. Studies have revealed that these compounds can be effective against a variety of fungal pathogens. For example, certain novel benzimidazole derivatives have been tested against human pathogenic microorganisms and have shown activity against all tested strains nih.govnih.gov.

Research into the structure-activity relationship has indicated that the presence of electron-withdrawing groups on the benzimidazole structure can enhance antifungal activity nih.govnih.gov. Specifically, one derivative, N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine, was found to be particularly active nih.govnih.gov. Furthermore, some benzimidazole derivatives have demonstrated better antifungal activities than related benzotriazole compounds, with certain analogues affecting various species of fungi, including Candida species that are resistant to standard antifungal drugs nih.gov.

The table below presents the antifungal activity of selected benzimidazole analogues.

| Compound/Analogue | Fungal Pathogen | Activity/Measurement | Reference |

| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Various human pathogenic fungi | Very active compared to standard drugs | nih.govnih.gov |

| 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole | Various fungal species | Exhibited the best antifungal activities in the tested series | nih.gov |

| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | Candida albicans | Highest antimicrobial activity in the series | mdpi.com |

Mechanistic Insights into Antimicrobial Action (e.g., DNA Gyrase Inhibition)

The antimicrobial activity of benzimidazole derivatives is believed to stem from their ability to interfere with essential cellular processes in pathogens. One of the key mechanisms of action that has been explored is the inhibition of DNA gyrase nih.govijbpas.com. DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death nih.gov.

Benzimidazoles are considered purine (B94841) analogues and can act as competitive inhibitors, replacing purine in the biosynthesis of nucleic acids and proteins in the bacterial cell wall, thereby halting bacterial growth nih.gov. Docking studies have suggested that benzimidazole derivatives can bind to the active site of DNA gyrase, similar to other novel bacterial topoisomerase inhibitors (NBTIs) nih.gov. This interaction is distinct from that of fluoroquinolones, which allows these compounds to be effective against fluoroquinolone-resistant strains nih.gov. The binding of these compounds within the minor grooves of AT-rich DNA has also been suggested as a potential mechanism nih.gov.

Antiviral Investigations

The antiviral potential of benzimidazole derivatives has also been a focus of research. Certain substituted 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have been evaluated for their activity against a range of viruses. Many of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), with some exhibiting moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2) nih.gov.

Furthermore, some benzimidazole derivatives have been investigated for their potential to inhibit influenza A virus by targeting the viral neuraminidase nih.gov. One such compound, (2R,3R,4S,5R)-2-((1-((1H-Benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate, demonstrated an IC50 of 2.75 µM against the H5N1 virus neuraminidase nih.gov.

Antiprotozoal and Antileishmanial Studies

The therapeutic utility of benzimidazole derivatives extends to protozoal infections, including leishmaniasis. A series of N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their in vitro activity against various Leishmania species nih.gov. Compounds with high antileishmanial activity and lower cytotoxicity compared to existing drugs like miltefosine and amphotericin B were identified nih.gov.

One particular derivative, referred to as compound 8 in a study, demonstrated a high selectivity index against Leishmania mexicana and also inhibited the activity of recombinant L. mexicana arginase, a key enzyme for the parasite nih.govdaneshyari.com. Further studies on this compound revealed that it induces ultrastructural changes in the parasite, triggers the production of reactive oxygen species (ROS), and leads to parasite apoptosis mdpi.com. In vivo studies also showed a significant reduction in the parasite load in an experimental model of cutaneous leishmaniasis mdpi.com. Other research has highlighted the potent in vitro activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against Giardia intestinalis and Trichomonas vaginalis nih.gov.

The following table provides a summary of the antiprotozoal and antileishmanial activity of specific benzimidazole analogues.

| Compound/Analogue | Protozoal/Leishmanial Species | Activity/Measurement | Reference |

| N-benzyl-1H-benzimidazol-2-amine derivatives (Compounds 7 and 8) | Leishmania mexicana, L. braziliensis, L. donovani | High antileishmanial activity, lower cytotoxicity than standard drugs | nih.gov |

| N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) | Leishmania mexicana | IC50 values in the micromolar range, 68.27% inhibition of LmARG | mdpi.com |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Trichomonas vaginalis | 14 times more active than albendazole | nih.gov |

Anti-inflammatory and Immunomodulatory Research

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the anti-inflammatory activity of new compounds. inotiv.comnih.gov This model induces a biphasic inflammatory response, allowing for the study of different mediators of inflammation. nih.gov Several benzimidazole derivatives have demonstrated significant anti-inflammatory effects in this model.

For example, certain synthesized benzimidazole analogues have shown promising anti-inflammatory effects, with some compounds exhibiting up to 87.72% and 85.96% inhibition of paw edema in rats, comparable to the standard drug aceclofenac, which showed 92.98% reduction. banglajol.info Another study on 1,2,5-trisubstituted benzimidazole derivatives also reported anti-inflammatory activity in the carrageenan-induced hind paw edema test. nih.gov The systemic nature of the inflammatory response to a local carrageenan injection has also been noted, with increases in acute-phase proteins like C-reactive protein and fibrinogen, and inflammatory processes observed in lung tissue. nih.gov

The anti-inflammatory effects of many compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis. ajmc.com The discovery of two isoforms, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. medcentral.com The selectivity for COX-2 is often attributed to the ability of a compound to bind to a specific side pocket present in the COX-2 enzyme but not in COX-1. nih.gov

While direct studies on this compound are not detailed, the benzimidazole scaffold has been incorporated into molecules designed as selective COX-2 inhibitors. The rationale is that the bulky nature of certain substituents on the benzimidazole ring system can be accommodated by the larger active site of the COX-2 enzyme. nih.gov The phenyl sulfonamide moiety is a common feature in many selective COX-2 inhibitors, and its combination with other heterocyclic systems, including those related to benzimidazoles, has been explored to enhance COX-2 selectivity. nih.gov

The anti-inflammatory and analgesic properties of benzimidazole derivatives can also be mediated through their interaction with various receptors and enzymes involved in inflammatory pathways.

Bradykinin (B550075) B1 Receptor: The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is induced during inflammation and tissue injury. medchemexpress.comopnme.com It plays a role in chronic inflammatory responses. wikipedia.orgnih.gov The benzamide (B126) moiety, present in this compound, has been identified as a suitable component in the development of bradykinin B1 receptor antagonists. nih.gov

Transient Receptor Potential Vanilloid-1 (TRPV1): TRPV1 is a non-selective cation channel known for its role in mediating heat and pain sensation. nih.gov It is activated by various stimuli, including capsaicin and noxious heat. mdpi.com Benzimidazole-based platforms have been successfully used to develop potent TRPV1 antagonists for the treatment of pain. nih.gov For instance, a benzo[d]imidazole derivative, mavatrep, demonstrated high efficacy in carrageenan-induced thermal hypersensitivity models. nih.gov

5-Lipoxygenase: The 5-lipoxygenase (5-LOX) enzyme is involved in the synthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Novel 2-substituted benzimidazol-4-ols have been synthesized and shown to be potent inhibitors of 5-lipoxygenase. nih.gov

Several benzimidazole derivatives have exhibited significant analgesic properties in various animal models of pain. In the acetic acid-induced writhing test, a model for peripheral analgesia, some benzimidazole compounds have shown writhing inhibition values as high as 83.05%, which is comparable to the standard drug aceclofenac (85.59%). banglajol.info

In models of central analgesia, such as the tail-flick test, certain benzimidazole derivatives demonstrated an increase in tail-flicking time, indicating a centrally mediated analgesic effect. banglajol.info Furthermore, specific N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline derivatives have been shown to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia in mice, suggesting their potential in managing opioid-induced paradoxical pain. nih.govresearchgate.net These effects are thought to be mediated, in part, through the inhibition of glial cells and a reduction in the expression of pro-inflammatory cytokines like TNF-α in the spinal cord. nih.govresearchgate.net

Anticancer and Cytotoxic Studies

The benzimidazole scaffold is a prominent feature in a number of compounds investigated for their anticancer and cytotoxic activities. nih.gov

Studies on metal complexes of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine have demonstrated cytotoxicity against various cancer cell lines, including breast cancer, colon carcinoma, and human hepatocellular carcinoma cells. nih.gov A platinum complex of this ligand displayed an IC50 value of 12.4 μM against a breast cancer cell line. nih.gov

Other benzimidazole derivatives have also shown significant anticancer potential. For example, a novel oxetanyl substituted benzimidazole carbamate exhibited significant cytotoxicity toward prostate, lung, and ovarian cancer cell lines with IC50 values ranging from 0.9 to 3.8 μM. bidmc.org Another study on methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate (BCar) found that breast cancer cells were more than 10 times more sensitive to the compound than normal mammary epithelial cells. nih.gov This compound appears to induce cell death through p53-dependent apoptosis or p53-independent mitotic catastrophe. nih.gov

Furthermore, certain N,2,6-trisubstituted 1H-benzimidazole derivatives have been found to be effective against HepG2, MDA-MB-231, MCF7, RMS, and C26 cancer cells with low micromolar IC50 values (2.39–10.95 μM). rsc.org The anticancer activity of some benzimidazole derivatives has been attributed to their ability to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov

Table 2: Cytotoxic Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Complex | Cell Line | Activity (IC50) | Notes |

|---|---|---|---|

| Platinum complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Breast Cancer | 12.4 μM | - nih.gov |

| Oxetanyl substituted benzimidazole carbamate (Compound 18) | Prostate, Lung, Ovarian Cancer | 0.9 - 3.8 μM | - bidmc.org |

| Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate (BCar) | Breast Cancer | >10x more sensitive than normal cells | Induces apoptosis and mitotic catastrophe. nih.gov |

| N,2,6-trisubstituted 1H-benzimidazole (Compound 4c) | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39 - 10.95 μM | - rsc.org |

Inhibition of Key Tyrosine Kinases (e.g., Receptor Tyrosine Kinases, FLT3, Lck, IRAK4)

Derivatives of this compound have been identified as potent inhibitors of several key tyrosine kinases implicated in cancer pathogenesis. Notably, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives have demonstrated strong inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). nih.gov FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a critical therapeutic target. nih.govwhiterose.ac.uk

One of the most potent compounds in this series, 8r , exhibited an IC50 of 41.6 nM against wild-type FLT3. nih.gov Furthermore, it showed significant activity against clinically relevant FLT3 mutants, including the internal tandem duplication (FLT3-ITD) and the tyrosine kinase domain (TKD) mutation D835Y, with IC50 values of 22.8 nM and 5.64 nM, respectively. nih.gov This indicates that these benzimidazole derivatives can overcome common resistance mechanisms to FLT3 inhibitors. The high selectivity of these compounds for FLT3 over other protein kinases suggests a favorable therapeutic window. nih.gov

In addition to FLT3, research has explored dual inhibitors targeting both FLT3 and other kinases involved in resistance pathways, such as interleukin-1 receptor-associated kinase 4 (IRAK4). amegroups.cnresearchgate.netnih.gov Adaptive resistance to FLT3 inhibitors in AML can be mediated by the activation of innate immune signaling pathways involving IRAK1 and IRAK4. amegroups.cnnih.gov A dual FLT3/IRAK inhibitor, NCGC1481 , was developed to simultaneously block both pathways, showing efficacy in preventing compensatory activation of IRAK1/4 and overcoming adaptive resistance in vitro and in vivo. amegroups.cn The crystal structures of NCGC1481 bound to both IRAK4 and FLT3 confirmed that it acts as an ATP-competitive inhibitor for both kinases. amegroups.cn

The development of imidazopyridine-based inhibitors has also yielded compounds with potent, selective, and dual inhibition of IRAK1, IRAK4, and all forms of FLT3. researchgate.netnih.gov One such optimized compound, 31 , demonstrated superior efficacy in multiple mouse xenograft models of AML compared to existing approved FLT3 inhibitors. nih.gov

Table 1: Inhibitory Activity of Benzimidazole Derivatives against Tyrosine Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 8r | FLT3 (wild-type) | 41.6 | nih.gov |

| 8r | FLT3-ITD (W51) | 22.8 | nih.gov |

| 8r | FLT3-TKD (D835Y) | 5.64 | nih.gov |

| NCGC1481 | FLT3 / IRAK4 | Dual Inhibitor | amegroups.cn |

| Compound 31 | IRAK1 / IRAK4 / pan-FLT3 | Potent Dual Inhibitor | nih.gov |

Tubulin Polymerization Inhibition

Several analogues of this compound have been investigated for their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. This mechanism is a well-established strategy in cancer chemotherapy. Benzimidazole derivatives, sharing structural similarities with known tubulin inhibitors like nocodazole, have been shown to bind to the colchicine binding site on β-tubulin, thereby preventing the assembly of microtubules.

A study on 1H-benzimidazol-2-yl hydrazones demonstrated that these compounds can elongate the nucleation phase and slow down the rate of tubulin polymerization in vitro, with an efficacy comparable to nocodazole. nih.govnih.gov Molecular docking studies have suggested that these hydrazone derivatives bind to the colchicine binding site of the αβ-tubulin dimer. nih.gov This interaction is thought to prevent the conformational change from a "curved" to a "straight" tubulin dimer, which is essential for microtubule assembly. nih.gov

Another benzimidazole carbamate derivative, methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate (BCar), also functions as a microtubule-disrupting agent by binding to the colchicine site. nih.gov This compound has shown potential in treating breast cancer, including models resistant to other microtubule-targeting agents. nih.gov The ability of these benzimidazole-based compounds to inhibit tubulin polymerization contributes to their cytotoxic effects against cancer cells by inducing cell cycle arrest and subsequent apoptosis.

DNA Binding and Apoptosis Induction Mechanisms

This compound and its analogues can induce apoptosis in cancer cells through various mechanisms, including those that are dependent on and independent of direct DNA binding. Some N-substituted benzamides have been shown to induce apoptosis by activating the intrinsic mitochondrial pathway. nih.gov This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and downstream executioner caspases. nih.gov This process can be inhibited by the anti-apoptotic protein Bcl-2. nih.gov

Prior to the onset of apoptosis, these compounds often induce a G2/M cell cycle block. nih.govmdpi.com This cell cycle arrest is a common cellular response to DNA damage or mitotic spindle disruption. While some benzamide derivatives can induce the expression of the tumor suppressor protein p53, the induction of both G2/M arrest and apoptosis has been observed to occur in a p53-independent manner in certain cell lines, such as HL60. nih.gov

A novel imidazo-benzamide derivative, N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB), has been shown to induce apoptosis in lung adenocarcinoma cells through epigenetic modulation. nih.gov This compound was found to reduce the expression of DNA Methyltransferase 1 (DNMT1), a key enzyme in DNA methylation. nih.gov The inhibition of DNMT1 may lead to the re-activation of tumor suppressor genes, ultimately triggering apoptosis. nih.gov In silico docking studies have also suggested that TBUEIB can bind to other epigenetic regulatory proteins like Histone deacetylase (HDAC) and ubiquitin-like with PHD and RING finger domains 1 (UHRF1). nih.gov

In vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., Breast, Lung, Colorectal Carcinoma)

A significant body of research has demonstrated the in vitro cytotoxic effects of this compound analogues against a variety of human cancer cell lines. These studies consistently show that these compounds can inhibit the proliferation of cancer cells in a dose-dependent manner.

For instance, a synthesized benzimidazole derivative, se-182, exhibited significant cytotoxic effects against lung carcinoma (A549), breast carcinoma (MCF-7), liver carcinoma (HepG2), and colorectal carcinoma (DLD-1) cell lines. The IC50 values for A549 and HepG2 cells were 15.80 µg/mL and 15.58 µg/mL, respectively. Another study on novel bis-benzimidazole derivatives also reported cytotoxic activity against human lung cancer cell lines (NCI-H522, NCI-H23) and breast carcinoma cell lines (MDA-MB453, MDA-MB468). scholarsresearchlibrary.comresearchgate.net

The cytotoxic activity of these compounds is often linked to their ability to induce apoptosis and disrupt the cell cycle, as discussed in the previous sections. The broad-spectrum anti-proliferative activity of benzimidazole derivatives makes them promising scaffolds for the development of new anticancer agents.

Table 2: In vitro Cytotoxicity of Benzimidazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 | Reference |

|---|---|---|---|---|

| se-182 | A549 | Lung Carcinoma | 15.80 µg/mL | |

| se-182 | HepG2 | Liver Carcinoma | 15.58 µg/mL | |

| Methyl-2-benzimidazolecarbamate (FB642) | B16 | Murine Melanoma | 8.5 µM | researchgate.net |

| Methyl-2-benzimidazolecarbamate (FB642) | HT-29 | Human Colon Carcinoma | 9.5 µM | researchgate.net |

| N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB) | A549 | Lung Cancer | 106 µM | nih.gov |

A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing toxicity to normal, healthy cells. Several studies have indicated that certain this compound analogues exhibit a degree of selectivity in their cytotoxic effects.

For example, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, RDS 60, was found to be a potent inhibitor of proliferation in two head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com Importantly, this compound did not exert significant cytotoxic effects on normal human dermal fibroblasts and keratinocytes. mdpi.com This selectivity may be attributed to a specific activity on rapidly dividing cancer cells compared to their slower-cycling normal counterparts. mdpi.com

Similarly, a study on 1H-benzimidazol-2-yl hydrazones evaluated their anticancer activity against human malignant cell lines (MCF-7 and AR-230) and normal fibroblast cells (3T3 and CCL-1). nih.govnih.gov The most active derivatives showed high selectivity towards the malignant cells. nih.gov Another benzimidazole carbamate, BCar, was found to be more than 10 times more toxic to breast cancer cells than to normal human mammary epithelial cells (HME), providing a wider therapeutic window compared to clinically used microtubule-targeting agents like docetaxel and vincristine. nih.gov

Furthermore, a series of novel benzothiazole derivatives, structurally related to benzimidazoles, were evaluated for their cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, as well as HUVEC (normal human umbilical vein endothelial) cells. nih.gov One of the most potent compounds, 7d , displayed IC50 values of 10.83 µM and 12.68 µM against MCF-7 and HeLa cells, respectively, while its IC50 against HUVEC cells was significantly higher at 106.75 µM, indicating a considerable degree of selectivity. nih.gov

Enzyme and Receptor Targeted Investigations Beyond Inflammation and Cancer

Heparanase Inhibition

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains, and its activity is strongly implicated in tumor invasion, metastasis, and angiogenesis. Consequently, it has emerged as a significant target for anticancer drug development. A novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides has been identified as small molecule inhibitors of heparanase. nih.govnih.gov

Among these, compounds such as N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide (15h) and N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}- phenyl)-3-bromo-4-methoxy-benzamide (23) demonstrated good heparanase inhibitory activity, with IC50 values in the range of 0.23-0.29 µM. nih.gov The latter compound also showed oral exposure in mice, highlighting its potential for further development. nih.gov The discovery of these potent and orally available heparanase inhibitors from the benzimidazole class underscores the therapeutic potential of targeting this enzyme to interfere with tumor progression and metastasis. nih.gov

Table 3: Heparanase Inhibitory Activity of Benzimidazole Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide (15h) | 0.23 | nih.gov |

| N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}- phenyl)-3-bromo-4-methoxy-benzamide (23) | 0.29 | nih.gov |

Methionine Synthase Inhibition

Substituted benzimidazoles have been identified as competitive inhibitors of cobalamin-dependent methionine synthase. nih.gov This enzyme is crucial for the remethylation of homocysteine to methionine, a key step in the folate and methionine metabolic pathways. nih.gov Impaired activity of methionine synthase has been linked to several pathological conditions, including certain types of anemia, cancer, and neurological disorders. nih.gov

Kinetic analyses have revealed that benzimidazole derivatives act as competitive inhibitors with respect to the 5-methyltetrahydrofolate binding site of the enzyme. nih.gov The inhibitory potency of these compounds is influenced by the nature and position of substituents on the benzimidazole ring. Structural modeling and docking studies suggest that a planar region of the inhibitor, the presence of specific functional groups like a nitro group, and the potential for hydrogen bonding interactions are critical for effective binding to the active site of methionine synthase. nih.gov While the general class of substituted benzimidazoles has shown inhibitory activity, specific IC50 values for this compound are not detailed in the reviewed literature.

Glucokinase Activation

Glucokinase (GK) plays a central role in glucose homeostasis by catalyzing the phosphorylation of glucose in pancreatic β-cells and hepatocytes. nih.gov Activators of glucokinase are considered a promising therapeutic strategy for type 2 diabetes mellitus. nih.gov The benzamide moiety is a key structural feature in many known glucokinase activators. researchgate.net

Computational and in vitro studies have demonstrated that benzamide derivatives can allosterically activate glucokinase, leading to increased glucose uptake and utilization. nih.govnih.gov The interaction of these activators with the allosteric site of the enzyme enhances its catalytic activity. researchgate.net While the broader class of benzamide-containing compounds has been extensively investigated as glucokinase activators, specific data on the glucokinase-activating potential of this compound is not prominently available in the current body of scientific literature.

AT1 Receptor Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the angiotensin II type 1 (AT1) receptor is a key component of this system. nih.gov Blockade of the AT1 receptor is a well-established therapeutic approach for the management of hypertension. nih.gov Benzimidazole derivatives, such as candesartan and telmisartan, are prominent members of the "sartan" class of AT1 receptor antagonists. nih.gov

The benzimidazole scaffold is recognized as a crucial pharmacophore for high-affinity binding to the AT1 receptor. nih.gov Structure-activity relationship studies have identified key structural features necessary for potent antagonism, including a heterocyclic ring system and an acidic group. nih.gov Benzimidazole-based antagonists have been shown to displace angiotensin II from its receptor with high affinity, with IC50 values for some analogues in the nanomolar to micromolar range. nih.gov

| Compound Class | Biological Target | Activity | Reported IC50/ED50 Range |

|---|---|---|---|

| 2-Alkyl Benzimidazole Derivatives | Angiotensin II Receptor | Antagonism | IC50: 10-5 - 10-7 M (in vitro binding) |

| 2-Alkyl Benzimidazole Derivatives | Angiotensin II (in vivo) | Antagonism of Hypertensive Effects | ED50: 5-20 mg/kg (rats, i.v.) |

Chemokine Receptor Interactions

Chemokine receptors are G protein-coupled receptors that mediate the migration of various cell types, including immune cells. biorxiv.orgbiorxiv.org The CXCR4 receptor, in particular, has been implicated in a number of physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammatory conditions like systemic lupus erythematosus. nih.govmerckmillipore.com

Notably, derivatives of the N-(1H-benzimidazol-2-ylmethyl) scaffold have been identified as potent CXCR4 antagonists. nih.gov Specifically, a series of N-(1H-benzimidazol-2ylmethyl)-5,6,7,8-tetrahydro-8-quinolinamines have demonstrated significant anti-HIV-1 activity, with some compounds exhibiting low and even sub-nanomolar potency. nih.gov The synthetic exploration of this class of compounds has allowed for the optimization of their antiviral activity by modifying the substitution patterns on the benzimidazole and quinolinamine moieties. nih.gov This highlights the potential of the N-(1H-benzimidazol-2-ylmethyl) core structure in the development of agents targeting chemokine receptor-mediated pathways.

PTP1B and AMPK Modulation

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.gov Inhibition of PTP1B is expected to enhance insulin sensitivity. nih.gov Several studies have reported that benzimidazole derivatives can act as potent inhibitors of PTP1B. nih.govresearchgate.net

The benzimidazole nucleus is a common feature in various synthesized PTP1B inhibitors, with some analogues exhibiting low nanomolar inhibitory activity. nih.gov These inhibitors often interact with key residues in the active site of the enzyme. researchgate.net

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK is considered a beneficial strategy for the treatment of metabolic disorders, including type 2 diabetes. nih.gov Recent research has led to the discovery of benzimidazole-based direct AMPK activators. nih.govnih.gov For instance, a novel class of benzimidazole derivatives has been identified as potent and selective activators of the β2-AMPK isoform, which is important for glucose homeostasis. nih.gov Oral administration of these compounds in animal models has been shown to lead to dose-dependent activation of AMPK and a reduction in blood glucose levels. nih.gov

| Compound Class | Biological Target | Activity |

|---|---|---|

| Benzimidazole Sulfonamides | PTP1B | Inhibition |

| Novel Benzimidazole Derivatives | AMPK (β2-isoform) | Activation |

Other Pharmacological Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Benzimidazole derivatives have been investigated for their antioxidant properties. Various in vitro assays have demonstrated the radical scavenging and antioxidant potential of compounds containing the benzimidazole scaffold.

The antioxidant activity of benzimidazole derivatives is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. The specific antioxidant capacity can be influenced by the substituents on the benzimidazole ring system.

Anticonvulsant Activity

The therapeutic potential of benzimidazole derivatives has been a significant area of investigation in the development of novel anticonvulsant agents. Research into this class of compounds is driven by the need for new antiepileptic drugs with improved efficacy and better safety profiles. While specific detailed anticonvulsant screening data for this compound is not extensively available in publicly accessible research, the broader family of benzimidazole and benzamide analogues has been the subject of numerous studies. These investigations provide valuable insights into the structural requirements for anticonvulsant effects within this chemical class.

The anticonvulsant properties of these compounds are typically evaluated using standardized animal models of epilepsy, primarily the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can inhibit myoclonic and absence seizures.

A study on a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides revealed that several analogues exhibited notable anticonvulsant activity in both the MES and scPTZ models nih.govwisdomlib.org. This suggests that the benzimidazole scaffold is a viable pharmacophore for the development of broad-spectrum anticonvulsant agents. The presence of a hydrophobic unit, an electron donor group, and a hydrogen-bonding domain within the benzimidazole structure is considered essential for this activity luqmanpharmacyglb.com.

Further research into other benzimidazole derivatives has identified compounds with the ability to diminish tonic-extensor seizures luqmanpharmacyglb.com. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that contribute to the anticonvulsant effects of these analogues.

While the direct anticonvulsant profile of this compound remains to be fully elucidated in published literature, the consistent anticonvulsant activity observed in its analogues underscores the potential of this chemical scaffold in the search for new epilepsy treatments. The data from related compounds strongly suggest that this compound warrants further investigation to determine its specific anticonvulsant properties and mechanisms of action.

Research Findings on Analogues

Several studies have synthesized and evaluated a variety of benzimidazole and benzamide derivatives for their anticonvulsant potential. Below are interactive data tables summarizing the findings from representative studies on analogues.

Table 1: Anticonvulsant Activity of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides (4a-n) in the MES Model nih.gov

| Compound | R Group | MES Screening (% Protection) |

| 4e | 4-Br | 75 |

| 4f | 4-F | 75 |

| 4g | 2-Cl | 75 |

| 4h | 4-NO2 | 75 |

| 4j | 4-Cl | 75 |

Table 2: Anticonvulsant Activity of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides (4a-n) in the scPTZ Model nih.gov

| Compound | R Group | scPTZ Screening (% Protection) |

| 4e | 4-Br | 75 |

| 4f | 4-F | 75 |

| 4g | 2-Cl | 75 |

| 4h | 4-NO2 | 75 |

| 4j | 4-Cl | 75 |

Table 3: Anticonvulsant Activity of 4-Thiazolidinones Containing 2-Mercapto Benzimidazole Moiety 5(a-j) in the MES Model luqmanpharmacyglb.com

| Compound | R Group | MES Screening (% Protection) |

| 5c | 2-OH | 75 |

| 5d | 3-OH | 75 |

| 5g | 2-Cl | 75 |

| 5i | 3-NO2 | 75 |

Structure Activity Relationship Sar Studies of N 1h Benzoimidazol 2 Ylmethyl Benzamide Derivatives

Elucidation of Essential Pharmacophoric Features for Diverse Biological Efficacies

The N-(1H-Benzoimidazol-2-ylmethyl)-benzamide core possesses several key pharmacophoric features that are crucial for its interaction with a variety of biological targets. These features include a hydrogen bond donor/acceptor system in the benzimidazole (B57391) ring, an aromatic system capable of pi-pi stacking and hydrophobic interactions, a flexible methylene (B1212753) linker, and a benzamide (B126) group that can also participate in hydrogen bonding and hydrophobic interactions. The versatility of this scaffold allows for extensive modifications, leading to derivatives with enhanced potency and selectivity against a range of pathogens and cellular targets. rroij.com

For antiviral activity, the benzimidazole structure is central. Strategic modifications can create compounds that effectively inhibit viral replication, disrupt viral enzyme activity, or block the virus from entering host cells. rroij.com Substituents at the 2-position of the benzimidazole ring can enhance binding to viral polymerases or proteases, while modifications at the 5- and 6-positions can improve interactions with viral proteins or enhance pharmacokinetic properties. rroij.com

In the context of anti-inflammatory activity, the benzimidazole nucleus plays a crucial role. SAR analyses have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence anti-inflammatory effects. nih.govnih.gov For instance, a C2 diarylamine and C3 carboxamide substitution on the benzimidazole scaffold can lead to antagonism of the bradykinin (B550075) receptor, a key player in inflammation. nih.govnih.gov

As antimicrobial agents, the benzimidazole core is thought to compete with purines, thereby inhibiting the synthesis of bacterial nucleic acids. whiterose.ac.uk The structural features that contribute to this activity include the planar benzimidazole moiety and aromatic rings at the C-2 and N-1 positions. nih.gov

Impact of Substitutions on the Benzimidazole Nucleus on Biological Activity Profiles

Systematic modifications of the benzimidazole nucleus have provided significant insights into the SAR of this compound derivatives. The position and nature of substituents on this bicyclic ring system have a profound impact on the biological activity profile.

For anti-inflammatory activity, substitutions at various positions of the benzimidazole ring have been explored. For example, the incorporation of electron-withdrawing groups at the 6-position of the benzimidazole ring was found to reduce anti-inflammatory activity in a series of N-(1H-benzimidazol-2-ylmethyl)aniline derivatives. nih.gov Conversely, the substitution of a benzyl (B1604629) group at the 1-position of the benzimidazole has been shown to enhance anti-inflammatory action. nih.gov Furthermore, a study on 1,2,6-trisubstituted benzimidazoles revealed that the nature of the group at the C6 position is a major determinant of anti-inflammatory activity. nih.gov

In the realm of antimicrobial agents, substitutions on the benzimidazole ring are critical for potency. A study on N-[2-(2/4-substituted phenyl)-1-(5/6 substituted 1H-benzimidazol-2-yl)vinyl]benzamides found that only derivatives with a nitro substitution on the benzimidazole ring exhibited good to moderate antibacterial activity. nih.gov Another investigation into 1,2-disubstituted benzimidazoles as antibacterial agents against Gram-negative bacteria highlighted the importance of substitutions for activity. whiterose.ac.uknih.gov Specifically, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been designed to examine the effects of these substituents on antimicrobial and anticancer activities. nih.gov

The following table summarizes the impact of various substitutions on the benzimidazole nucleus on different biological activities:

| Position of Substitution | Substituent | Biological Activity | Effect on Activity | Reference |

| N1 | Benzyl | Anti-inflammatory | Enhanced | nih.gov |

| C2 | Diarylamine | Anti-inflammatory (Bradykinin B1 receptor antagonist) | Active | nih.govnih.gov |

| C6 | Electron-withdrawing groups | Anti-inflammatory | Reduced | nih.gov |

| C5/C6 | Nitro | Antibacterial | Active | nih.gov |

| C6 | Chloro/Nitro | Antimicrobial/Anticancer | Investigated | nih.gov |

Influence of Substituents on the Benzamide Phenyl Ring on Biological Activity

The benzamide phenyl ring is another key area for structural modification to modulate the biological activity of this compound derivatives. The electronic and steric properties of substituents on this ring can significantly influence ligand-receptor interactions.

In the development of dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, N-benzylbenzamide derivatives were investigated. The SAR studies revealed that the introduction of sterically demanding moieties in the para position of the benzyl ring (analogous to the benzamide phenyl ring in the core structure) influenced the activity profile. acs.org

The table below illustrates the influence of substituents on the benzamide phenyl ring on biological activity:

| Position of Substitution | Substituent | Biological Activity | Observed Influence | Reference |

| Para | Sterically demanding groups | sEH/PPARγ modulation | Shift in activity profile | acs.org |

| Ortho/Para | Various substituents | Antimicrobial | Modulates overall activity | nih.gov |

Role of the Methylene Linker and its Conformational Flexibility in Biological Recognition

In a study of 1,2,6-trisubstituted benzimidazoles with anti-inflammatory activity, it was observed that the activity was inversely related to the length of the linker between the carboxyl group and the C2 of benzimidazole, suggesting that a shorter linker is preferred for this particular activity. nih.gov While this study does not directly investigate the methylene linker in the this compound scaffold, it highlights the importance of the linker's length in biological activity.

For antiviral agents, varying the length and flexibility of the linker connecting the benzimidazole structure to other pharmacophores can modulate the compound's conformational dynamics and binding properties. rroij.com This suggests that the methylene linker in the this compound scaffold is likely a critical element for its antiviral potential.

Modifications to the linker in benzamide derivatives targeting the cell division protein FtsZ have been shown to affect antimicrobial activity, indicating the importance of the linker's structure in this context as well. mdpi.com

Comparative SAR Analysis Across Multiple Pharmacological Targets

The this compound scaffold has been explored for a variety of pharmacological targets, and a comparative analysis of the SAR across these targets reveals both common and distinct structural requirements for activity.

For instance, as anti-inflammatory agents , substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are crucial. nih.govnih.gov Specifically, N1-benzylation tends to enhance activity, while electron-withdrawing groups at C6 can be detrimental. nih.gov

In the context of antimicrobial activity , the presence of a nitro group on the benzimidazole ring at the C5 or C6 position appears to be a key determinant for antibacterial efficacy. nih.gov The design of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives further underscores the importance of these positions for both antimicrobial and anticancer activities. nih.gov

As antiviral agents , the focus is on achieving favorable interactions with viral enzymes or proteins. This can be modulated by substituents at the C2, C5, and C6 positions of the benzimidazole ring, as well as by the length and flexibility of the linker. rroij.com

For kinase inhibition , the benzimidazole scaffold is a common motif. The specific substitution pattern on both the benzimidazole and benzamide rings dictates the selectivity and potency against different kinases. nih.gov

The following table provides a comparative overview of the SAR for different pharmacological targets:

| Pharmacological Target | Key SAR Findings | Reference |

| Anti-inflammatory | - N1-benzylation enhances activity. - C6 electron-withdrawing groups reduce activity. - Substitutions at C2, C5, and C6 are critical. | nih.govnih.gov |

| Antimicrobial | - C5/C6 nitro substitution is important for antibacterial activity. - N-substitution and C2-aromatic substitution are key features. | whiterose.ac.uknih.govnih.gov |

| Antiviral | - Substitutions at C2, C5, and C6 influence interaction with viral targets. - Linker length and flexibility are important. | rroij.com |

| Kinase Inhibition | - Benzimidazole acts as a common scaffold. - Specific substitution patterns determine selectivity and potency. | nih.gov |

Computational Chemistry and in Silico Analysis of N 1h Benzoimidazol 2 Ylmethyl Benzamide

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand to a protein's active site.

Prediction of Optimal Binding Modes and Affinities

Molecular docking simulations are employed to determine the most favorable binding conformations of a ligand within a protein's binding pocket. The binding affinity is often quantified by a scoring function, which estimates the binding energy of the ligand-protein complex. Lower binding energy values typically indicate a more stable and favorable interaction.

While specific docking studies for N-(1H-Benzoimidazol-2-ylmethyl)-benzamide are not extensively documented, research on analogous benzimidazole (B57391) structures provides valuable insights. For instance, studies on substituted benzo[d]imidazol-1-yl)methyl)benzimidamide scaffolds have reported binding energies ranging from -6.85 to -8.75 kcal/mol against the Plasmodium falciparum adenylosuccinate lyase receptor. nih.gov Another study on benzamide (B126) derivatives targeting DNA gyrase B of S. aureus and E. coli showcased a range of docking scores, highlighting the influence of different functional groups on binding affinity. mdpi.com For example, certain derivatives exhibited multiple hydrogen bond interactions with key residues, leading to favorable docking scores. mdpi.com

These findings suggest that this compound likely engages in a combination of hydrogen bonding and hydrophobic interactions within a target protein's active site. The benzimidazole and benzamide moieties are expected to play crucial roles in establishing these interactions.

Table 1: Molecular Docking Data for Selected Benzimidazole Derivatives

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Substituted benzo[d]imidazol-1-yl)methyl)benzimidamides | Plasmodium falciparum adenylosuccinate lyase | -6.85 to -8.75 | Not specified | nih.gov |

| Benzamide derivatives | S. aureus DNA gyrase B | Not specified (Docking Scores) | ASN 46, GLY 101, ARG 76 | mdpi.com |

Note: The data presented is for structurally related compounds and is intended to provide a comparative context for the potential binding affinity of this compound.

Identification of Key Amino Acid Residues Involved in Binding

The interactions between a ligand and the amino acid residues of a protein are fundamental to its binding and subsequent biological effect. Molecular docking studies can identify these crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time. This technique allows for the assessment of the conformational changes and stability of the ligand-receptor complex, offering a more realistic representation of the biological environment compared to the static picture provided by molecular docking.

Conformational Dynamics and Stability of Ligand-Receptor Complexes

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic and geometric properties of a molecule. These calculations provide a fundamental understanding of the molecule's structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are widely used to optimize the molecular geometry of a compound and to determine its electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data if available. nih.govresearchgate.netnih.gov

For various benzimidazole derivatives, DFT studies have been performed to elucidate their structural and electronic characteristics. nih.govuaeu.ac.aenih.govresearchgate.net The optimized geometry of these molecules often reveals a non-planar structure, with the different ring systems being twisted relative to each other. nih.gov

The electronic structure of a molecule is described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comdergipark.org.trresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

DFT calculations on benzimidazole derivatives have shown that the distribution of HOMO and LUMO is typically spread across the aromatic rings. dergipark.org.tr The calculated HOMO-LUMO gap for a related benzimidazole derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, was found to be 4.4871 eV, indicating a stable molecule with a charge transfer interaction occurring within it. irjweb.com

Table 2: Calculated Quantum Chemical Properties for a Related Benzimidazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -6.2967 eV | irjweb.com |

| LUMO Energy | -1.8096 eV | irjweb.com |

Note: The data presented is for N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine and serves as an illustrative example of the quantum chemical properties that can be calculated for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. youtube.com The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity and acidity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. nih.govdergipark.org.tr This small gap facilitates intramolecular charge transfer (ICT), where electrons are promoted from the HOMO to the LUMO. dergipark.org.tr

For benzimidazole derivatives, the HOMO is typically distributed over the benzimidazole ring system and adjacent electron-donating groups, while the LUMO is often localized on the electron-accepting portions of the molecule. researchgate.net In this compound, the benzimidazole moiety and the phenyl ring contribute to the delocalized π-system. The distribution of these frontier orbitals reveals the probable sites of chemical reactions. The energy gap is a key indicator of the potential for charge transfer within the molecule, which is crucial for its electronic and optical properties. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Benzimidazole Derivatives

| Parameter | Typical Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Represents electron-donating ability |

| LUMO Energy | -1.0 to -2.5 | Represents electron-accepting ability |

| Energy Gap (ΔE) | 3.0 to 5.0 | Indicates chemical reactivity and stability; smaller gap suggests higher reactivity |

Note: The values presented are typical for benzimidazole-based compounds and may vary based on the specific substitutions and computational methods used.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attacks, as well as intermolecular interactions. nih.gov

The MEP map displays different electrostatic potential values using a color scale. Typically, regions of negative potential, which are electron-rich and susceptible to electrophilic attack, are colored red. nih.gov These areas are usually located around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive potential, which are electron-poor and prone to nucleophilic attack, are colored blue and are often found around hydrogen atoms, particularly those attached to heteroatoms. nih.gov Green areas represent neutral or zero potential regions. nih.gov

For this compound, the MEP map is expected to show significant negative potential (red) around the carbonyl oxygen of the amide group and the nitrogen atoms of the benzimidazole ring. These sites represent the most likely locations for interactions with electrophiles or for hydrogen bonding. The hydrogen atom attached to the imidazole (B134444) nitrogen (N-H) and the hydrogens of the aromatic rings would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net This detailed mapping of electrostatic potential is crucial for understanding how the molecule interacts with biological receptors and other molecules. nih.gov

Non-Bonding Orbitals (NBO) and Electron Localization Function (ELF) Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed understanding of the electron delocalization and intramolecular interactions within a molecule. acadpubl.eu It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)). This analysis is crucial for understanding hyperconjugative and charge transfer effects that contribute to molecular stability. acadpubl.eu

In the this compound molecule, significant intramolecular interactions are expected. These include the delocalization of lone pair (n) electrons from the nitrogen and oxygen atoms to the antibonding (π) orbitals of the aromatic rings and the carbonyl group. For instance, interactions like n(N) → π(C=C) and n(O) → π*(C=N) lead to intramolecular charge transfer (ICT), which stabilizes the system. acadpubl.eu The magnitude of the stabilization energy E(2) associated with these donor-acceptor interactions indicates the strength of the delocalization. Higher E(2) values signify more intense interactions and greater stabilization of the molecular structure. acadpubl.eu

Table 2: Typical NBO Donor-Acceptor Interactions and Stabilization Energies in Benzimidazole Derivatives

| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (N) | π* (C=N) | 20 - 40 | Lone Pair Delocalization |

| LP (O) | π* (C=C) | 15 - 30 | Lone Pair Delocalization |

Note: LP denotes a lone pair. The values are representative and depend on the specific molecular structure and computational level.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a topological analysis tool that provides a visual representation of electron pair localization in a molecule. nih.gov It helps in distinguishing different chemical features such as covalent bonds, lone pairs, and the cores of atoms. The ELF value ranges from 0 to 1, where a high value (approaching 1) corresponds to a high degree of electron localization, characteristic of covalent bonds and lone pairs. researchgate.net

For this compound, an ELF analysis would reveal regions of high electron density localized along the C-C, C-N, C-O, and C-H bonds, confirming their covalent nature. High localization would also be observed around the nitrogen and oxygen atoms, corresponding to their non-bonding lone pair electrons. researchgate.net In contrast, the regions above and below the planes of the benzimidazole and phenyl aromatic rings would show lower ELF values, indicating the presence of delocalized π-electrons across the conjugated system. researchgate.net This analysis complements NBO by providing a visual map of where electron pairs are most likely to be found, offering insights into the molecule's electronic structure and bonding patterns. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. nih.gov These materials are of great interest for applications in modern technologies like telecommunications, signal processing, and optical storage. nih.gov Organic molecules, particularly those with extensive π-conjugated systems and significant intramolecular charge transfer (ICT), often display promising NLO properties. researchgate.net